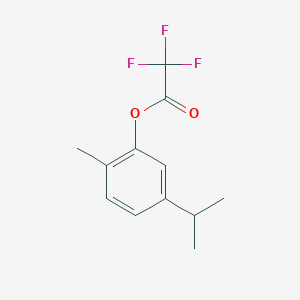

Trifluoroacetyl-carvacrol

Description

Contextualization within Carvacrol (B1668589) Derivatives and Functionalization Strategies

Carvacrol, chemically known as 2-methyl-5-(1-methylethyl)phenol, possesses a reactive phenolic hydroxyl group that serves as a prime site for chemical modification. researchgate.netresearchgate.net Functionalization strategies predominantly target this group to create a diverse array of derivatives, primarily ethers and esters, with the goal of altering the parent compound's physicochemical and biological profile. tandfonline.comnih.govrsc.org The conversion of carvacrol into its derivatives is a common approach to enhance its biological activities, such as antimicrobial or insecticidal properties. rsc.orgnih.gov

The synthesis of carvacrol esters, by reacting the hydroxyl group with various acylating agents, is a well-established strategy. nih.govnih.govnih.gov This esterification can lead to compounds with modified lipophilicity, stability, and reactivity. Trifluoroacetyl-carvacrol is a specific example of such an ester, resulting from the reaction of carvacrol with a trifluoroacetylating agent. This places it within a large family of carvacrol esters that have been synthesized and studied for various potential applications, from antifungal agents to materials science. nih.govnih.govtandfonline.com The covalent immobilization of carvacrol derivatives onto surfaces, for instance, has been explored to create materials that resist fungal biofilm formation. nih.govnih.gov

| Derivative Type | Example Modifying Group | Primary Research Focus | Reference |

|---|---|---|---|

| Ester | Heteroaromatic Carboxylic Acids | Antifungal Activity | nih.govtandfonline.com |

| Ester | Coumarin-3-carboxylic Acids | Inhibition of H. pylori | nih.gov |

| Ester | Fatty Acids (C9 and higher) | Antifungal and Antibacterial Activity | nih.gov |

| Ether | Propyl, Chloropropyl, Hydroxypropyl chains | Insecticidal Activity | rsc.org |

| Surface-grafted | Cross-linkers with ester or ether bonds | Antifungal Surfaces | nih.govnih.gov |

Significance of Trifluoroacetyl Moieties in Contemporary Organic Synthesis and Derivatization

The introduction of a trifluoroacetyl group (CF3CO-) into a molecule is a significant strategy in modern organic synthesis and medicinal chemistry. epa.gov The trifluoromethyl (CF3) group, a component of the trifluoroacetyl moiety, possesses unique properties due to the high electronegativity of fluorine atoms. This group can profoundly influence a molecule's electronic nature, lipophilicity, metabolic stability, and binding affinity to biological targets.

Trifluoroacetylation is frequently employed as a method for the protection of functional groups like amines and alcohols during multi-step syntheses. epa.gov Beyond this protective role, the trifluoroacetyl group serves as a building block for constructing more complex trifluoromethylated compounds. epa.gov The incorporation of trifluoromethyl groups is a proven strategy in drug design to enhance efficacy and pharmacokinetic properties. While trifluoroacetic acid (TFA) itself is widely used as a reagent and solvent in various chemical transformations, including rearrangements and deprotection steps, the deliberate installation of a trifluoroacetyl group onto a scaffold like carvacrol is a calculated move to imbue the resulting molecule with the distinct characteristics of organofluorine compounds. researchgate.net

Historical Development and Evolution of Research on Carvacrol Esters and Related Conjugates

Research into carvacrol and its derivatives has a long history, rooted in the traditional use of the plants from which it is derived. researchgate.netmdpi.com The scientific exploration of carvacrol's biological properties spurred investigations into its chemical modification to create more potent or specialized agents. Early synthetic efforts often focused on simple esterification and etherification reactions to establish structure-activity relationships. tandfonline.comresearchgate.net

Over time, the synthesis of carvacrol esters has become more sophisticated. Researchers have moved from creating simple alkyl esters to synthesizing derivatives with more complex acyl groups, including those containing heteroaromatic rings like furan, thiophene, and pyridine, to enhance specific biological activities such as antifungal efficacy. nih.govtandfonline.com Studies have systematically explored the impact of different acid components on the properties of the resulting carvacryl esters. nih.gov This evolution includes the synthesis of carvacrol-coumarin hybrids and other conjugates designed to act as dual-action inhibitors against specific biological targets. nih.gov The development of polymer-supported reactions has also provided efficient methods for synthesizing libraries of carvacryl ethers and esters for biological screening. tandfonline.com The creation of this compound is a logical extension of this research trajectory, applying modern synthetic strategies to a well-established natural product scaffold to explore new chemical space and potential functionalities.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C10H14O | nih.gov |

| Molar Mass | 150.22 g/mol | nih.gov |

| Appearance | Colorless to pale yellow liquid | nih.govgoogle.com |

| Nature | Phenolic monoterpenoid | acgpubs.orgnih.gov |

| Isomer | Isomer of Thymol (B1683141) | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C12H13F3O2 |

|---|---|

Molecular Weight |

246.22 g/mol |

IUPAC Name |

(2-methyl-5-propan-2-ylphenyl) 2,2,2-trifluoroacetate |

InChI |

InChI=1S/C12H13F3O2/c1-7(2)9-5-4-8(3)10(6-9)17-11(16)12(13,14)15/h4-7H,1-3H3 |

InChI Key |

LIQXHTWVIILVJM-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)C(C)C)OC(=O)C(F)(F)F |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC(=O)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoroacetyl Carvacrol Derivatives

Direct Esterification and Acylation Reactions of Carvacrol (B1668589)

Direct esterification and acylation are common methods for modifying carvacrol. These reactions target the hydroxyl group on the aromatic ring, converting it into an ester. This transformation can alter the molecule's physical, chemical, and biological properties.

Utilization of Trifluoroacetic Acid (TFA) and its Anhydride (B1165640)

Trifluoroacetic anhydride (TFAA) is a powerful reagent for the esterification of phenols like carvacrol. TFAA reacts with trifluoroacetic acid (TFA) to form a mixed anhydride, which is a highly reactive acylating agent. This method has been effectively used for the esterification of wood with fatty acids, where TFAA acts as an impelling agent. nih.govmdpi.com The reaction can proceed efficiently even at room temperature. nih.govmdpi.com Increasing the reaction temperature can lead to the degradation of the resulting ester. nih.govmdpi.com The direct use of TFAA offers a rapid and effective route to trifluoroacetylated compounds. nih.govmdpi.com

A general method for esterification using trifluoroacetic anhydride has been described, highlighting its broad applicability. nih.gov While specific examples with carvacrol are not detailed, the principles suggest a viable pathway. The reaction involves the activation of the carboxylic acid by TFAA, followed by nucleophilic attack by the alcohol or phenol.

Application of Trifluoroacetyl Halides (e.g., Trifluoroacetyl Chloride)

Trifluoroacetyl halides, particularly trifluoroacetyl chloride, are highly reactive acylating agents used for the synthesis of esters. The reaction of carvacrol with an acyl chloride, such as acetyl chloride, has been demonstrated to proceed readily in the presence of a base like triethylamine (B128534) in a solvent like tetrahydrofuran (B95107). nih.gov This general approach is applicable to trifluoroacetyl chloride as well. The reaction is typically fast and occurs at room temperature. nih.gov

The synthesis of carvacryl esters using various acid chlorides has been shown to be efficient, with reactions often completing within 10-20 minutes. researchgate.net This method offers high yields and purity of the final product. researchgate.net While the direct trifluoroacetylation of carvacrol using trifluoroacetyl chloride is not explicitly detailed in the provided context, the successful acylation with other acid chlorides strongly supports its feasibility. The production of trifluoroacetyl chloride itself can be achieved through processes like the catalytic chlorination of trifluoroacetaldehyde. google.com

Coupling Reactions and Reagents in the Formation of Trifluoroacetyl-Carvacrol Esters

Coupling reactions provide an alternative to direct acylation, often under milder conditions, which is particularly useful for sensitive substrates. These methods typically involve the activation of the carboxylic acid to facilitate the esterification process.

N,N'-Dicyclohexylcarbodiimide (DCC)-Mediated Esterification

N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent in the formation of esters from carboxylic acids and alcohols. In this method, known as the Steglich esterification, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate then readily reacts with the alcohol (in this case, carvacrol) to form the desired ester and N,N'-dicyclohexylurea (DCU), a stable byproduct that precipitates out of the reaction mixture. organic-chemistry.org

The efficiency of DCC-mediated esterification can be significantly enhanced by the addition of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide that then rapidly reacts with the alcohol. organic-chemistry.org This catalytic approach allows the reaction to proceed under mild conditions and provides good yields, even for sterically hindered substrates. organic-chemistry.orgorganic-chemistry.org

Activation Strategies for Carboxylic Acid Moieties

Beyond DCC, other strategies exist to activate carboxylic acids for esterification. In Friedel-Crafts-type acylation reactions, carboxylic acids are often converted to more reactive species like acid chlorides or anhydrides. semanticscholar.org The active electrophilic species in these reactions is typically an acylium ion, which is generated under acidic conditions. semanticscholar.org

Another approach involves the in-situ formation of a mixed anhydride. For instance, the use of trifluoroacetic anhydride can activate a carboxylic acid, making it more susceptible to nucleophilic attack by an alcohol. nih.govmdpi.com This method has proven effective in various esterification reactions.

Multi-Step Synthesis Pathways Involving Trifluoroacetylation

In some instances, the synthesis of this compound derivatives is part of a larger, multi-step synthetic sequence to create more complex molecules with specific functionalities. For example, carvacrol can first be modified through reactions like formylation to introduce an aldehyde group, creating carvacrol aldehyde. mdpi.comnih.gov This intermediate can then undergo further reactions, such as the formation of a Schiff base, which could subsequently be trifluoroacetylated, although this specific sequence is not explicitly described. mdpi.comnih.gov

The modification of carvacrol to produce various derivatives is a common strategy to explore new chemical entities with potential biological activities. researchgate.netnih.gov These synthetic pathways can involve the introduction of different functional groups, and a trifluoroacetylation step could be incorporated at various stages to produce the final target compound.

Research Findings Summary

| Synthetic Method | Reagents | Key Features | Reference(s) |

| Direct Esterification with Anhydride | Trifluoroacetic Anhydride (TFAA), Trifluoroacetic Acid (TFA) | Powerful acylating agent, can be performed at room temperature, rapid reaction. | nih.govmdpi.comnih.gov |

| Direct Acylation with Halides | Trifluoroacetyl Chloride, Triethylamine | Highly reactive, fast reaction at room temperature, good yields and purity. | nih.govresearchgate.net |

| DCC-Mediated Esterification | N,N'-Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Mild reaction conditions, suitable for sensitive substrates, formation of a stable urea (B33335) byproduct. | organic-chemistry.orgorganic-chemistry.org |

| Multi-Step Synthesis | Various (e.g., Paraformaldehyde, SnCl2) followed by trifluoroacetylation reagents | Allows for the creation of more complex derivatives with tailored functionalities. | mdpi.comnih.gov |

Protection and Deprotection Strategies for Specific Functional Groups

In the synthesis of complex carvacrol derivatives, protecting group chemistry is essential. nih.gov When chemical modifications are intended for other parts of the carvacrol molecule, such as the isopropyl group or the aromatic ring, the highly reactive phenolic hydroxyl group must be temporarily masked to prevent unwanted side reactions.

Common Protection Strategies:

Silyl (B83357) Ethers: The hydroxyl group can be converted into a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These groups are introduced by reacting carvacrol with the corresponding silyl chloride (e.g., TBDMSCl) in the presence of a non-nucleophilic base like imidazole. Silyl ethers are generally stable to a wide range of reaction conditions but can be easily removed. nih.gov

Alkyl Ethers: Another strategy is the formation of an alkyl ether, such as a methoxymethyl (MOM) ether. The MOM group can be introduced using MOM-Cl and a base. These are robust protecting groups, stable to strongly basic and organometallic reagents. organic-chemistry.org

Deprotection Methods:

The removal of these protecting groups must be efficient and selective, leaving the rest of the modified molecule intact.

Silyl Ether Deprotection: Silyl ethers are typically cleaved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. The choice of reagent allows for selective deprotection in complex molecules. nih.gov

Alkyl Ether Deprotection: The cleavage of robust ether linkages often requires strong Lewis acids like boron tribromide (BBr₃) or acidic hydrolysis for groups like the MOM ether. organic-chemistry.org

The selection of a protecting group is dictated by its stability under the planned reaction conditions for subsequent functionalization steps.

Table 1: Example of Protection/Deprotection Strategy for a Hypothetical Carvacrol Derivative Synthesis

| Step | Reaction | Reagents | Purpose |

| 1. Protection | Carvacrol → Carvacrol-TBDMS-ether | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Mask the reactive hydroxyl group. |

| 2. Functionalization | Side-chain oxidation of the isopropyl group | KMnO₄ or other oxidant | Modify a different part of the molecule. |

| 3. Deprotection | Protected derivative → Functionalized Carvacrol | Tetrabutylammonium fluoride (TBAF) | Regenerate the free hydroxyl group. |

| 4. Esterification | Functionalized Carvacrol → Final Product | Trifluoroacetic anhydride | Introduce the trifluoroacetyl group. |

Sequential Functionalization and Derivative Elaboration

The synthesis of diverse this compound derivatives relies on the sequential introduction of different functional groups. This step-by-step approach allows for precise control over the final molecular architecture. The synthesis of other carvacrol derivatives, such as ethers and esters, often follows similar multi-step pathways involving nucleophilic substitution or esterification reactions. mdpi.comnih.gov

A hypothetical synthetic sequence to a more complex derivative might involve:

Initial Modification of Carvacrol: Starting with carvacrol, a reaction such as formylation could be performed to introduce an aldehyde group onto the aromatic ring, creating carvacrol aldehyde. nih.gov

Protection: The remaining phenolic hydroxyl group could then be protected as a silyl ether to prevent it from interfering in subsequent steps.

Elaboration of the New Functional Group: The newly introduced aldehyde can be converted into other functionalities. For instance, it could undergo a condensation reaction with an amine to form a Schiff base. nih.gov

Deprotection: The silyl ether protecting group is then removed to expose the phenolic hydroxyl group again.

Final Trifluoroacetylation: The free hydroxyl group is reacted with a trifluoroacetylating agent, such as trifluoroacetic anhydride, to yield the final, complex this compound derivative.

This modular approach is powerful, enabling the creation of a library of related compounds from a common starting material.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. jocpr.com

Solvent Selection and Minimization

The choice of solvent is critical in green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of carvacrol derivatives, solvents like tetrahydrofuran (THF) and acetonitrile (B52724) have been used. mdpi.comnih.gov A green chemistry approach focuses on replacing these with safer alternatives.

Table 2: Green Classification of Solvents Potentially Used in Synthesis

| Solvent | Classification | Rationale |

| Dichloromethane | Undesirable | Suspected carcinogen, high environmental impact. |

| Toluene | Usable but not recommended | Volatile organic compound (VOC), toxic. |

| Tetrahydrofuran (THF) | Usable but not recommended | Forms explosive peroxides. |

| Acetonitrile | Usable but not recommended | Toxic, generated from a non-renewable feedstock. |

| Ethyl Acetate (B1210297) | Recommended | Lower toxicity, biodegradable. |

| Ethanol | Recommended | Produced from renewable resources, low toxicity. |

| Water | Highly Recommended | Non-toxic, non-flammable, inexpensive. |

Strategies to improve the green profile of the synthesis include minimizing the total volume of solvent used or performing the reaction under solvent-free conditions if feasible.

Catalyst Development and Recyclability

Catalysts are used to increase the rate of reaction and can be a key focus for green synthesis. The esterification of carvacrol to form this compound can be catalyzed by a base like triethylamine or pyridine. However, these are often difficult to separate from the reaction mixture.

Green catalytic approaches include:

Heterogeneous Catalysts: Using solid-supported catalysts (e.g., a polymer-bound base) allows for easy separation from the reaction mixture by simple filtration. This simplifies purification and allows the catalyst to be recycled and reused. For instance, montmorillonite, a type of clay, has been used as a recyclable catalyst in the synthesis of carvacrol itself. google.com

Biocatalysis: Enzymes, such as lipases, are highly efficient and selective catalysts for esterification reactions and operate under mild conditions (room temperature, neutral pH). rsc.org A lipase (B570770) could potentially be used for the trifluoroacetylation of carvacrol, offering a highly sustainable pathway.

The development of robust, reusable catalysts is a cornerstone of making chemical manufacturing more economical and environmentally friendly. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a core concept in green chemistry that measures how efficiently the atoms from the reactants are incorporated into the desired final product. primescholars.com A reaction with high atom economy generates minimal waste. jocpr.com Rearrangement and addition reactions are considered highly atom-economical as they incorporate all reactant atoms into the product. scranton.eduresearchgate.net

The atom economy for the synthesis of this compound can be calculated for different trifluoroacetylating agents.

Reaction 1: Using Trifluoroacetic Anhydride Carvacrol + Trifluoroacetic Anhydride → this compound + Trifluoroacetic acid

Reaction 2: Using Trifluoroacetyl Chloride Carvacrol + Trifluoroacetyl Chloride → this compound + Hydrochloric Acid

Table 3: Atom Economy Calculation for this compound Synthesis

| Reaction Input | Formula | Molar Mass ( g/mol ) | Atom Economy Calculation | Result |

| Reactants (Rxn 1) | %AE = (Mass of Product / Total Mass of Reactants) x 100 | |||

| Carvacrol | C₁₀H₁₄O | 150.22 | ||

| Trifluoroacetic Anhydride | C₄F₆O₃ | 210.03 | ||

| Total Reactant Mass | 360.25 | |||

| Desired Product | ||||

| This compound | C₁₂H₁₃F₃O₂ | 246.22 | %AE = (246.22 / 360.25) x 100 | 68.3% |

| Reactants (Rxn 2) | ||||

| Carvacrol | C₁₀H₁₄O | 150.22 | ||

| Trifluoroacetyl Chloride | C₂ClF₃O | 132.47 | ||

| Total Reactant Mass | 282.69 | |||

| Desired Product | ||||

| This compound | C₁₂H₁₃F₃O₂ | 246.22 | %AE = (246.22 / 282.69) x 100 | 87.1% |

Advanced Spectroscopic Characterization of Trifluoroacetyl Carvacrol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is the most powerful method for the unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, a comprehensive picture of the molecular connectivity and environment can be assembled.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. The introduction of a trifluoroacetyl group to the hydroxyl moiety of carvacrol (B1668589) induces significant changes in the ¹H NMR spectrum. The electron-withdrawing nature of the trifluoroacetyl group causes a downfield shift (deshielding) of the nearby aromatic protons.

The aromatic protons on the carvacrol ring system, typically observed between 6.6 and 7.1 ppm in the parent molecule, experience a shift upon esterification. chegg.com The proton ortho to the newly formed ester linkage is expected to be the most affected. The signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups) and the aromatic methyl group are also present, though their chemical shifts are less influenced by the distant trifluoroacetyl moiety. researchgate.net Analysis of the coupling constants (J-values) helps to confirm the substitution pattern on the aromatic ring.

Table 1: Comparison of Experimental ¹H NMR Chemical Shifts (δ) for Carvacrol and Expected Shifts for Trifluoroacetyl-carvacrol.

| Proton Assignment (Carvacrol Structure) | Carvacrol δ (ppm) [CDCl₃] | Expected this compound δ (ppm) [CDCl₃] | Multiplicity |

| Aromatic H | 6.6 - 7.1 | ~6.8 - 7.3 | m |

| Isopropyl -CH | ~3.2 | ~3.2 | septet |

| Aromatic -CH₃ | ~2.2 | ~2.3 | s |

| Isopropyl -(CH₃)₂ | ~1.2 | ~1.2 | d |

| Hydroxyl -OH | ~4.8 | N/A | s |

Note: Expected shifts are estimations based on the electronic effects of the trifluoroacetyl group. Actual values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. In this compound, several key signals confirm the structure. The most notable are the signals for the carbonyl carbon (C=O) of the ester and the carbon of the trifluoromethyl (CF₃) group. The carbonyl carbon is typically found in the range of 155-165 ppm and exhibits a quartet splitting pattern due to coupling with the three adjacent fluorine atoms (²JCF). The CF₃ carbon itself appears as a strong quartet further downfield, typically around 115 ppm (¹JCF).

The aromatic carbons also show predictable shifts. The carbon atom directly attached to the ester oxygen (C-O) is significantly deshielded compared to its position in carvacrol (around 153 ppm). spectrabase.comresearchgate.net

Table 2: Computed ¹³C NMR Chemical Shift Assignments for o-Trifluoroacetyl-carvacrol.

| Carbon Assignment | Chemical Shift (δ) ppm |

| C1 (C-O) | 148.4 |

| C2 (C-CH₃) | 138.1 |

| C3 (Ar-H) | 125.1 |

| C4 (Ar-H) | 130.9 |

| C5 (C-isopropyl) | 134.1 |

| C6 (Ar-H) | 122.3 |

| C7 (Aromatic -CH₃) | 16.1 |

| C8 (Isopropyl -CH) | 26.9 |

| C9/C10 (Isopropyl -CH₃) | 23.9 |

| C11 (Ester C=O) | 155.8 (q) |

| C12 (-CF₃) | 115.3 (q) |

Data sourced from computed values. spectrabase.com The designations (q) indicate a quartet due to C-F coupling.

¹⁹F NMR is a highly sensitive and specific technique for the detection and confirmation of fluorine-containing groups. The trifluoroacetyl group gives rise to a single, sharp resonance in the ¹⁹F NMR spectrum, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is highly indicative of the group's electronic environment. dovepress.com

For trifluoroacetyl (TFA) groups attached to various substrates, the ¹⁹F chemical shift generally ranges from -67 to -85 ppm relative to CFCl₃. dovepress.com In the context of an aromatic ester like this compound, the signal is typically observed in the deshielded portion of this range. For comparison, the ¹⁹F signal for trifluoroacetic acid is found at approximately -76.5 ppm, while its sodium salt is at -75.4 ppm. rsc.orgcolorado.edu The presence of a single peak in this region provides unambiguous evidence of the intact trifluoroacetyl moiety.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear technique identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons and, most distinctly, between the isopropyl methine proton and the six equivalent isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the aromatic proton signals would correlate to their corresponding aromatic carbon signals in the ¹³C spectrum. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy measures the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman) by a molecule, which corresponds to the excitation of molecular vibrations. These techniques are excellent for identifying specific functional groups.

The trifluoroacetyl group possesses several strong and characteristic absorption bands in the IR spectrum, making its presence easy to confirm. The most prominent of these are the carbonyl stretch and the carbon-fluorine stretches.

C=O Stretching: The carbonyl (C=O) stretching vibration of a trifluoroacetate (B77799) ester is found at a significantly higher wavenumber compared to a typical alkyl acetate (B1210297) ester due to the strong electron-withdrawing effect of the CF₃ group. This band is typically observed in the region of 1780 - 1820 cm⁻¹ .

C-F Stretching: The carbon-fluorine bonds give rise to multiple, very strong, and broad absorption bands in the fingerprint region of the spectrum. These C-F stretching vibrations are typically located in the 1100 - 1300 cm⁻¹ range. Specifically, strong bands around 1200 cm⁻¹ and 1147 cm⁻¹ are characteristic of the trifluoroacetyl group. nih.govresearchgate.net

The absence of a broad O-H stretching band (typically ~3200-3600 cm⁻¹) from the parent carvacrol provides further evidence of successful esterification at the hydroxyl position.

Table 3: Characteristic Infrared (IR) Absorption Bands for the Trifluoroacetyl Group.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) Stretch | 1780 - 1820 | Strong |

| C-F Stretches | 1100 - 1300 | Very Strong, Broad |

Identification of Ester Linkages and Aromatic Ring Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within this compound derivatives. The presence of the ester linkage, formed by the reaction of carvacrol's hydroxyl group with a trifluoroacetylating agent, gives rise to a strong absorption band in the IR spectrum. This band, typically appearing in the region of 1785-1750 cm⁻¹, is indicative of the C=O stretching vibration of the trifluoroacetyl ester.

The aromatic ring of the carvacrol backbone also exhibits distinct vibrational modes. These include C-H stretching vibrations, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, typically observed in the 1600-1450 cm⁻¹ region. The specific substitution pattern on the aromatic ring can influence the exact frequencies and intensities of these bands, providing further structural information.

A representative, though not specific to this compound, IR spectrum of carvacrol shows characteristic peaks that would be altered upon trifluoroacetylation. For instance, the broad O-H stretching band in carvacrol, typically around 3400-3200 cm⁻¹, would disappear upon esterification, and the new, strong C=O stretch of the trifluoroacetyl group would emerge. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is indispensable for confirming the molecular weight of this compound derivatives and for probing their fragmentation patterns, which aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the this compound derivative. For instance, o-Trifluoroacetyl-carvacrol has a calculated molecular formula of C12H13F3O2 and a corresponding exact mass of approximately 246.0868 u. spectrabase.com HRMS can confirm this exact mass, thereby verifying the successful synthesis of the target compound. The ability to distinguish between nominally isobaric ions is a key advantage of HRMS in complex sample analysis. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. nih.govunito.it In an MS/MS experiment, a specific precursor ion of the this compound derivative is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This process reveals characteristic fragmentation pathways that provide detailed structural information.

For trifluoroacetyl derivatives, common fragmentation patterns involve the loss of the trifluoroacetyl group or parts of it. researchgate.net For example, the fragmentation of trifluoroacetylated compounds can lead to the expulsion of small neutral fragments such as CO, C2H4, and F2CO. researchgate.net The study of these fragmentation patterns helps to piece together the structure of the original molecule. The fragmentation of flavonoids, which share some structural similarities with carvacrol derivatives, often involves dehydration and the loss of CO from the protonated molecular ion. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound derivatives. nih.govresearchgate.net

In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. sci-hub.se As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. researchgate.net This technique is valuable for assessing the purity of a synthesized this compound derivative and for identifying any volatile impurities. researchgate.net The use of trifluoroacetyl derivatives can enhance the volatility and chromatographic properties of the parent compounds, making them more amenable to GC-MS analysis. mdpi.com

| Analytical Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Identification of functional groups (ester C=O, aromatic C=C and C-H) |

| High-Resolution Mass Spectrometry (HRMS) | Exact molecular mass and elemental composition |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation patterns |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and analysis of volatile components |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

For this compound derivatives that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. mdpi.comnih.govmdpi.com This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

Crystal Packing and Intermolecular Interactions

The precise arrangement of molecules in the crystalline state, known as crystal packing, is dictated by a complex interplay of intermolecular interactions. While specific crystallographic data for this compound is not available in the current literature, an analysis of closely related trifluoroacetylated aromatic compounds, such as 2,2,2-trifluoroacetophenone (B138007) (TFAP), provides significant insight into the potential supramolecular architecture. nih.gov The introduction of the trifluoroacetyl group to the carvacrol scaffold is expected to be a dominant factor in determining the crystal packing, primarily through a variety of weak intermolecular forces.

The crystal structure of such derivatives is likely stabilized by a network of hydrogen bonds and other non-covalent interactions. The fluorine atoms of the trifluoroacetyl group, with their high electronegativity, are anticipated to act as effective hydrogen bond acceptors.

Key intermolecular interactions expected to govern the crystal packing of this compound derivatives include:

C—H···O Interactions: The carbonyl oxygen of the trifluoroacetyl group is a primary hydrogen bond acceptor. Aromatic and aliphatic C-H groups of neighboring molecules can act as donors, leading to the formation of chains or more complex networks that contribute significantly to the cohesion of the crystal lattice. nih.gov

π–π Stacking: The aromatic ring of the carvacrol moiety allows for π–π stacking interactions between adjacent molecules. These interactions, arising from the alignment of the π-systems, are a significant cohesive force, often leading to the formation of layered or stacked arrangements within the crystal.

Halogen-Halogen (F···F) and Halogen-Oxygen (F···O) Contacts: Short contacts between fluorine atoms on adjacent trifluoromethyl groups (F···F interactions) and between fluorine and the carbonyl oxygen (F···O interactions) are also expected. nih.gov These interactions, while weak, collectively contribute to the stability of the crystal packing.

Table 1: Potential Intermolecular Interactions in this compound Crystals (Based on Analogous Structures)

| Interaction Type | Donor | Acceptor | Potential Role in Crystal Packing |

| C—H···O Hydrogen Bond | Aromatic/Aliphatic C-H | Carbonyl Oxygen (C=O) | Formation of molecular chains and sheets; primary cohesive force. nih.gov |

| C—H···F Hydrogen Bond | Aromatic/Aliphatic C-H | Fluorine (C-F) | Cross-linking of molecular chains; stabilization of 3D network. nih.gov |

| π–π Stacking | Aromatic Ring | Aromatic Ring | Formation of columnar stacks or layers; significant cohesive force. |

| F···F Interactions | Fluorine (C-F) | Fluorine (C-F) | Stabilization of the packing, particularly at the periphery of the molecules. nih.gov |

| F···O Interactions | Fluorine (C-F) | Carbonyl Oxygen (C=O) | Fine-tuning of molecular arrangement within the crystal lattice. nih.gov |

Chromatographic and Electrophoretic Techniques for Analysis of Trifluoroacetyl Carvacrol Derivatives

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including derivatized phenols. While less common than GC for volatile derivatives, HPLC methods can be developed for the analysis of Trifluoroacetyl-carvacrol, offering alternative selectivity.

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC and is well-suited for the separation of moderately polar to non-polar compounds like this compound. In RP-HPLC, the stationary phase is non-polar (e.g., C18- or C8-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.

The separation of this compound on a reversed-phase column is governed by its hydrophobic interactions with the stationary phase. The introduction of the trifluoroacetyl group increases the hydrophobicity of the carvacrol (B1668589) molecule, leading to stronger retention on a reversed-phase column compared to the underivatized carvacrol. The elution of this compound is achieved by increasing the proportion of the organic solvent in the mobile phase, which decreases the polarity of the mobile phase and facilitates the desorption of the analyte from the stationary phase.

For quantification, a calibration curve is constructed by injecting known concentrations of a this compound standard and plotting the peak area against the concentration. This allows for the accurate determination of the compound in unknown samples. The use of an internal standard is often recommended to improve the precision and accuracy of the quantification by correcting for variations in injection volume and instrument response.

Table 1: Illustrative Reversed-Phase HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water; B: Acetonitrile |

| Gradient | 50% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 274 nm |

This table presents a hypothetical set of starting conditions for the development of an RP-HPLC method for this compound analysis, based on general principles for similar phenolic compounds.

UV-Visible (UV-Vis) spectroscopy is a common detection method used in HPLC. ijsr.net Phenolic compounds, including carvacrol and its derivatives, possess chromophores that absorb light in the UV region of the electromagnetic spectrum. The trifluoroacetyl group itself does not significantly contribute to the UV absorbance in the typical analytical range (200-400 nm). Therefore, the UV-Vis detection of this compound relies on the absorbance of the aromatic ring of the carvacrol moiety. The maximum absorption wavelength (λmax) for carvacrol is typically around 274 nm, and this wavelength is often used for the sensitive detection of its derivatives.

A Diode Array Detector (DAD), also known as a photodiode array (PDA) detector, offers a significant advantage over a standard single-wavelength UV-Vis detector. scioninstruments.com A DAD acquires the entire UV-Vis spectrum of the eluting compounds simultaneously. scioninstruments.com This provides three-dimensional data (absorbance vs. time vs. wavelength), which is invaluable for method development and analysis. youtube.com

The key benefits of using a DAD for the analysis of this compound include:

Peak Purity Assessment: The DAD can be used to assess the spectral homogeneity across a chromatographic peak. If the spectra at the upslope, apex, and downslope of the peak are identical, it provides strong evidence that the peak is pure and not co-eluting with other compounds. scioninstruments.com

Compound Identification: The acquired UV spectrum of an unknown peak can be compared to a library of spectra of known compounds for tentative identification.

Optimal Wavelength Selection: The DAD allows for the selection of the optimal detection wavelength for maximum sensitivity for each analyte in a mixture after the chromatographic run is completed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful analytical technique that couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is highly valuable for the analysis of this compound, especially at trace levels in complex matrices. nih.gov

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. For a compound like this compound, electrospray ionization (ESI) is a commonly used ionization technique. In ESI, the analyte molecules are ionized in the gas phase, typically by forming protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode.

The resulting ions are then guided into the mass analyzer. A tandem mass spectrometer (MS/MS), such as a triple quadrupole (QqQ) or a quadrupole time-of-flight (QTOF), allows for further structural confirmation and enhanced selectivity through fragmentation analysis. In the MS/MS mode, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides very high selectivity and sensitivity, minimizing interferences from the sample matrix.

While carvacrol itself can be challenging to analyze by LC-MS due to its volatility and small molecular size, derivatization to this compound can potentially improve its ionization efficiency and chromatographic behavior. nih.gov

Gas Chromatography (GC) Approaches

Gas Chromatography (GC) is the preferred technique for the analysis of volatile and thermally stable compounds. Derivatization of carvacrol to this compound significantly enhances its volatility, making it an ideal candidate for GC analysis. mdpi.com

The choice of the capillary column is crucial for achieving good separation in GC. The selection is primarily based on the polarity of the stationary phase, which should ideally match the polarity of the analyte. For the analysis of this compound, a derivative of a phenol, a mid-polarity to polar stationary phase is often suitable.

Commonly used stationary phases for the analysis of derivatized phenols include:

5% Phenyl-methylpolysiloxane: A widely used, versatile, and relatively non-polar phase that separates compounds primarily based on their boiling points.

Free Fatty Acid Phase (FFAP): A highly polar stationary phase that is particularly well-suited for the analysis of acidic compounds and their derivatives. A thick film FFAP column has been suggested for the analysis of related trifluoroacetyl compounds. chromforum.org

Polyethylene Glycol (WAX): Another polar stationary phase that provides good selectivity for polar compounds.

The dimensions of the capillary column (length, internal diameter, and film thickness) also play a significant role in the separation efficiency. Longer columns provide higher resolution but result in longer analysis times. Narrower internal diameters also lead to higher efficiency. The film thickness affects the retention of the analyte, with thicker films providing stronger retention, which can be beneficial for very volatile compounds.

Temperature programming is essential for the efficient elution of analytes with a wide range of boiling points. A typical temperature program for the GC analysis of this compound would start at a relatively low initial temperature to allow for the separation of more volatile components, followed by a gradual increase in temperature (a temperature ramp) to elute the less volatile compounds in a reasonable time with good peak shape.

Table 2: Exemplary GC Temperature Program for this compound Analysis

| Step | Temperature (°C) | Hold Time (min) | Ramp Rate (°C/min) |

| Initial | 60 | 2 | - |

| Ramp 1 | to 180 | - | 10 |

| Hold | 180 | 5 | - |

| Ramp 2 | to 250 | - | 20 |

| Final Hold | 250 | 5 | - |

This table provides a representative temperature program that could be used as a starting point for the GC analysis of this compound.

Flame Ionization Detector (FID): The FID is a widely used and robust detector in gas chromatography that is sensitive to most organic compounds containing carbon-hydrogen bonds. chromatographyonline.com As this compound is an organic compound, it will produce a strong signal in an FID. wikipedia.org The principle of FID is based on the combustion of the eluting compounds in a hydrogen-air flame, which produces ions. wikipedia.org The resulting current is proportional to the mass of the carbon atoms entering the flame, allowing for quantitative analysis. chromatographyonline.com The FID is known for its wide linear range, low maintenance, and high sensitivity. wikipedia.org However, its response can be lower for compounds with heteroatoms, such as oxygen. rsc.orgresearchgate.net

Electron Capture Detector (ECD): The Electron Capture Detector (ECD) is a highly sensitive and selective detector that is particularly responsive to compounds containing electronegative atoms, such as halogens (F, Cl, Br, I). wikipedia.orgscioninstruments.com The presence of three fluorine atoms in the trifluoroacetyl group makes this compound an excellent candidate for detection by ECD. wikipedia.orgchromatographyonline.com The ECD operates by emitting a constant stream of electrons from a radioactive source (usually 63Ni). scioninstruments.com When an electronegative analyte passes through the detector, it captures some of these electrons, causing a decrease in the standing current. wikipedia.org This decrease in current is proportional to the concentration of the analyte. The ECD is significantly more sensitive than the FID for halogenated compounds, often by a factor of 10 to 1000. wikipedia.org This high sensitivity makes it ideal for trace analysis of this compound in complex samples. chromatographyonline.com

Derivatization Strategies for Enhanced Volatility and Detectability in GC

Gas chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, direct analysis of phenolic compounds like carvacrol can present challenges due to their polarity and active hydroxyl group. These characteristics can lead to poor peak shape (tailing), reduced column efficiency, and lower sensitivity. To overcome these limitations, derivatization is a crucial strategy employed to modify the analyte into a more GC-amenable form.

Trifluoroacetylation is a highly effective derivatization technique for carvacrol. This process involves reacting the carvacrol molecule with a trifluoroacetylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA). The reaction replaces the active hydrogen of the hydroxyl group with a trifluoroacetyl group (-COCF₃). This modification results in the formation of this compound, a derivative with significantly improved analytical characteristics.

The primary benefits of this strategy are:

Enhanced Volatility : The derivatization process masks the polar hydroxyl group, reducing intermolecular hydrogen bonding and thereby increasing the volatility of the compound. This allows for elution at lower temperatures and shorter analysis times.

Improved Thermal Stability : The resulting ester is generally more thermally stable than the parent phenol, preventing degradation in the high-temperature environment of the GC injector and column.

Increased Detectability : The introduction of fluorine atoms into the molecule significantly enhances its response with an electron capture detector (ECD), a highly sensitive detector for halogenated compounds. This leads to much lower limits of detection compared to analysis with a standard flame ionization detector (FID).

| Parameter | Underivatized Carvacrol | This compound (Derivatized) |

|---|---|---|

| Volatility | Moderate | High |

| Peak Shape | Often exhibits tailing | Symmetrical and sharp |

| Column Interaction | Prone to adsorption on active sites | Reduced adsorption, improved inertness |

| Optimal Detector | Flame Ionization Detector (FID) | Electron Capture Detector (ECD) for high sensitivity |

| Sensitivity | Lower | Significantly Higher (with ECD) |

Ultra-Performance Convergence Chromatography (UPC²) for Green and Efficient Separation

Ultra-Performance Convergence Chromatography (UPC²), a modern iteration of supercritical fluid chromatography (SFC), has emerged as a powerful technique for the analysis of chemical isomers like carvacrol and thymol (B1683141). nih.govnih.gov This method is distinguished by its use of compressed carbon dioxide (CO₂) as the primary mobile phase, positioning it as a "green" and sustainable analytical alternative. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to traditional high-performance liquid chromatography (HPLC). nih.gov

A key advantage of UPC² is its ability to rapidly and effectively separate positional isomers, which is often a difficult task for conventional chromatographic methods. mdpi.comresearchgate.net For instance, a validated UPC² method has been developed to separate carvacrol and thymol in under 2.5 minutes, a significant improvement over GC and HPLC methods which can require analysis times of up to 45 and 35 minutes, respectively. nih.govmdpi.com This efficiency does not compromise analytical rigor; the method demonstrates excellent linearity, precision, and accuracy. researchgate.net

The "green" credentials of UPC² stem from its drastic reduction in the use of organic solvents compared to HPLC. nih.gov This not only lowers purchasing and disposal costs but also minimizes the environmental impact of the analysis. The combination of speed, efficiency, and sustainability makes UPC² a highly attractive platform for the quality control and characterization of carvacrol and its derivatives.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Chromatographic System | ACQUITY UPC² System | researchgate.net |

| Column | Trefoil™ CEL1, 2.5 µm, 3.0 × 150 mm | nih.gov |

| Analysis Time | < 2.5 minutes | nih.gov |

| Linear Correlation (r) | 0.9998–0.9999 | researchgate.net |

| Precision (RSDs) | < 1.50% | researchgate.net |

| Recoveries | 87.29%–102.89% | researchgate.net |

| Limit of Detection (LOD) | 1.57 ng/L for Carvacrol | researchgate.net |

| Limit of Quantification (LOQ) | 3.14 ng/L for Carvacrol | researchgate.net |

Advanced Electrophoretic Methods for Characterization

Beyond chromatography, advanced electrophoretic methods offer a distinct and powerful approach for the characterization of this compound and related phenolic compounds. Capillary Electrophoresis (CE), and particularly its Micellar Electrokinetic Chromatography (MEKC) mode, is well-suited for the analysis of neutral and charged species in complex matrices. nih.govnih.gov

In MEKC, the separation of neutral molecules like carvacrol and its derivatives is achieved by their differential partitioning between an aqueous buffer and micelles. nih.gov These micelles, formed by adding a surfactant such as sodium dodecyl sulfate (B86663) (SDS) to the buffer above its critical micelle concentration, act as a pseudo-stationary phase. nih.gov Analytes that are more soluble in the hydrophobic core of the micelle will migrate more slowly, allowing for their separation. researchgate.net

The selectivity of MEKC can be finely tuned by modifying various parameters, including the type and concentration of the surfactant, the pH of the buffer, and the addition of organic modifiers like methanol. nih.govresearchgate.net This high degree of tunability allows for the optimization of separation for closely related compounds. MEKC provides a high-efficiency separation with the advantages of low sample and reagent consumption, making it a green and cost-effective analytical tool. hznu.edu.cn It serves as an excellent orthogonal technique to chromatography, providing confirmatory data and an alternative separation mechanism for comprehensive characterization.

| Parameter | Description | Impact on Separation |

|---|---|---|

| Surfactant (e.g., SDS) | Forms the micellar pseudo-stationary phase. | Affects the retention factor and selectivity by altering the hydrophobic environment. |

| Buffer pH | Controls the charge of acidic or basic analytes and the electroosmotic flow (EOF). | Crucial for optimizing resolution and analysis time. A pH of ~7 is used for neutral phenols. nih.gov |

| Organic Modifier (e.g., Methanol) | Added to the buffer to alter the polarity of the aqueous phase and the micelle. | Can significantly improve selectivity and resolution for challenging separations. nih.gov |

| Applied Voltage | The driving force for both electrophoretic mobility and electroosmotic flow. | Higher voltages lead to shorter analysis times but may generate Joule heating, affecting efficiency. |

Chemical Reactivity and Transformation Mechanisms of Trifluoroacetyl Carvacrol Derivatives

Hydrolysis Pathways and Stability

The stability of the ester linkage in trifluoroacetyl-carvacrol is a critical determinant of its persistence and potential transformations in various chemical and biological environments. Hydrolysis, the cleavage of this bond by water, can be influenced by factors such as pH and the presence of enzymes.

Below a pH of 6, the hydrolysis rate is largely independent of pH, suggesting that the reaction is primarily driven by the uncatalyzed attack of water on the ester. However, at a pH above 8, the reaction becomes first-order with respect to the hydroxide (B78521) ion concentration. acs.org This indicates a shift in the mechanism to a base-catalyzed hydrolysis, where the more nucleophilic hydroxide ion is the primary attacking species. The reaction is also subject to weak buffer catalysis. acs.org

The general rate law for the hydrolysis of such esters can be expressed as a combination of contributions from acidic, neutral, and alkaline conditions. nih.gov This complex relationship underscores the importance of the chemical environment in determining the stability of the trifluoroacetyl ester.

Table 1: pH-Dependent Hydrolysis Characteristics of Analogous Trifluoroacetate (B77799) Esters

| pH Range | Dependence on [HO⁻] | Dominant Mechanism |

| < 6 | Independent | Uncatalyzed Hydrolysis |

| > 8 | First-Order | Base-Catalyzed Hydrolysis |

Data inferred from studies on phenyl trifluoroacetate and p-methylphenyl trifluoroacetate. acs.org

Enzymes, particularly esterases such as lipases and cholinesterases, can catalyze the hydrolysis of ester bonds. nih.govnih.govgoogle.com While direct studies on the enzymatic hydrolysis of this compound are limited, research on the enzymatic hydrolysis of other phenolic and fatty acid esters provides a framework for understanding this process. mdpi.commdpi.com

Lipases, for instance, are widely used in organic synthesis for the chemoselective hydrolysis of esters. nih.gov The catalytic mechanism of lipase-catalyzed ester hydrolysis typically proceeds via a two-intermediate pathway. nih.gov The enzyme's active site, often containing a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate), facilitates the nucleophilic attack on the ester's carbonyl carbon.

The efficiency of enzymatic hydrolysis can be influenced by the structure of both the acyl and the alcohol moiety of the ester. For example, lipase-catalyzed hydrolysis of wax esters has shown that the rate of hydrolysis is dependent on the specific fatty acid and fatty alcohol components. researchgate.net The presence of the bulky and electron-withdrawing trifluoroacetyl group in this compound would likely influence its recognition and processing by enzymatic active sites. The pH optimum of the enzyme is also a critical factor, with many esterases exhibiting maximal activity at neutral or slightly alkaline pH. nih.gov

Ester Cleavage and Reversibility of Trifluoroacetylation

The cleavage of the ester bond in this compound regenerates carvacrol (B1668589) and a trifluoroacetate derivative. This process is essentially the reverse of the esterification reaction used to synthesize the compound. The trifluoroacetylation of phenols like carvacrol is a common method for protecting the hydroxyl group during chemical synthesis.

The cleavage of the trifluoroacetyl group is often achieved under acidic or basic conditions. For instance, trifluoroacetic acid (TFA) is a common reagent used for the cleavage of protecting groups in peptide synthesis, including those attached via ester linkages. researchgate.netthermofisher.comwpmucdn.comthermofisher.com The cleavage is typically performed in the presence of scavengers to trap the reactive carbocations generated during the reaction. thermofisher.com

The reversibility of the trifluoroacetylation reaction is an important consideration. The Fischer esterification, which is an acid-catalyzed reaction between a carboxylic acid and an alcohol, is an equilibrium process. masterorganicchemistry.com The position of the equilibrium can be shifted by controlling the reaction conditions, such as the concentration of reactants and products. To favor ester formation, water is typically removed. Conversely, to promote ester cleavage (hydrolysis), an excess of water is used. masterorganicchemistry.com Therefore, under appropriate conditions, the trifluoroacetylation of carvacrol can be considered a reversible process.

Reaction with Nucleophilic and Electrophilic Reagents

The reactivity of this compound is characterized by the electrophilic nature of the carbonyl carbon in the trifluoroacetyl group and the nucleophilic character of the aromatic ring of the carvacrol moiety.

The electron-withdrawing trifluoromethyl group makes the carbonyl carbon of the trifluoroacetyl group highly electrophilic and susceptible to attack by nucleophiles. acs.org A wide range of nucleophiles can react with esters, leading to nucleophilic acyl substitution. kinampark.comyoutube.com For example, trifluoroacetyl chloride, a related compound, readily reacts with various nucleophiles, including water, alcohols, amines, and even certain anions like cyanide and thiocyanate. wikipedia.org While the phenoxy group of this compound is a better leaving group than the chloride in trifluoroacetyl chloride, similar reactivity with strong nucleophiles can be expected.

The carvacrol ring, being an aromatic system, can undergo electrophilic substitution reactions. The hydroxyl group (after cleavage of the ester) is a strong activating group and directs incoming electrophiles to the ortho and para positions. However, while the ester group is present, its electron-withdrawing nature deactivates the ring towards electrophilic attack compared to free carvacrol. Nevertheless, reactions with strong electrophiles may still be possible. For example, the synthesis of carvacrol derivatives often involves electrophilic substitution reactions. nih.gov

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the chemical transformations of this compound is crucial for predicting its behavior and designing synthetic pathways. Kinetic studies are a primary tool for elucidating these mechanisms.

Kinetic studies provide quantitative information about the rates of reactions and their dependence on the concentrations of reactants, which helps in determining the reaction order. While specific kinetic data for this compound transformations are scarce, studies on analogous compounds offer valuable insights.

For the hydrolysis of trifluoroacetate esters like p-nitrophenyl trifluoroacetate, the reaction has been shown to have a variable order with respect to water, suggesting the involvement of multiple water molecules in the transition state. nih.gov The rate-determining step in the hydrolysis of these esters is heavily influenced by the nature of the leaving group. nih.gov

For a hypothetical reaction, the rate law can be expressed as:

Rate = k[this compound]x[Reagent]y

Characterization of Reaction Intermediates

The study of reaction mechanisms involving this compound necessitates the characterization of transient species or reaction intermediates. While direct experimental data for the intermediates of this specific compound are not extensively detailed in the available literature, their nature can be inferred from established principles of organic chemistry involving similar phenolic and acylated aromatic compounds.

In electrophilic aromatic substitution reactions, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or sigma complex. The formation of this intermediate is the rate-determining step of the reaction. For a molecule like this compound, the stability and structure of the arenium ion are influenced by the combined electronic effects of the substituents on the aromatic ring: the hydroxyl group, the alkyl groups (isopropyl and methyl), and the newly introduced trifluoroacetyl group.

The characterization of such intermediates typically relies on a combination of spectroscopic techniques and computational modeling.

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the formation of stable arenium ions at low temperatures. Changes in chemical shifts, particularly in the ¹H and ¹³C NMR spectra, can provide evidence for the formation of the sp³-hybridized carbon in the ring, a hallmark of the arenium ion.

Computational Chemistry: Quantum chemical calculations serve as a powerful tool to model the structures and energies of potential intermediates. These calculations can help predict the most likely sites of electrophilic attack by comparing the stabilities of the various possible arenium ion isomers.

In the context of transformations involving the trifluoroacetyl moiety, such as nucleophilic attack at the carbonyl carbon, tetrahedral intermediates would be expected. The high electrophilicity of the carbonyl carbon, enhanced by the electron-withdrawing trifluoromethyl group, makes this a plausible reaction pathway.

Influence of Trifluoroacetyl Group on Aromatic Ring Reactivity

The introduction of a trifluoroacetyl group (-COCF₃) onto the carvacrol aromatic ring has a significant and predictable impact on its reactivity, primarily in electrophilic aromatic substitution (EAS) reactions. This influence stems from the powerful electron-withdrawing nature of the group.

The trifluoroacetyl group deactivates the aromatic ring towards electrophilic attack. This deactivation is a consequence of two main electronic effects:

Inductive Effect (-I): The three highly electronegative fluorine atoms create a strong dipole, pulling electron density away from the carbonyl group and, subsequently, from the aromatic ring through the sigma bond framework.

Resonance Effect (-M or -R): The carbonyl group can withdraw electron density from the aromatic ring through resonance, placing a partial positive charge on the ring. This effect is particularly pronounced at the ortho and para positions.

Together, these effects reduce the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. Compared to an unsubstituted benzene (B151609) ring, a ring bearing a trifluoroacetyl group will react much more slowly. This effect is analogous to that of the trifluoromethyl (-CF₃) group, which has been shown to slow the rate of nitration by a factor of approximately 40,000 compared to benzene. masterorganicchemistry.com

Furthermore, the trifluoroacetyl group acts as a meta-director . Because it withdraws electron density most strongly from the ortho and para positions, the meta position becomes the least deactivated and thus the most favorable site for electrophilic attack.

The following table illustrates the general effect of activating and deactivating groups on the rate of a typical electrophilic aromatic substitution reaction.

| Substrate | Substituent | Nature of Group | Relative Rate of Nitration (Benzene = 1) |

| Toluene | -CH₃ | Activating | 25 |

| Benzene | -H | Reference | 1 |

| Trifluoromethylbenzene | -CF₃ | Deactivating | 2.5 x 10⁻⁵ masterorganicchemistry.com |

This table clearly demonstrates the significant decrease in reactivity caused by a strong electron-withdrawing group like -CF₃, an effect that would be comparable for the -COCF₃ group in this compound.

Computational and Theoretical Studies of Trifluoroacetyl Carvacrol Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular properties of Trifluoroacetyl-carvacrol at the electronic level. These methods provide a detailed picture of the molecule's geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a robust computational method for predicting the geometry and electronic properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms. The trifluoroacetyl group, being strongly electron-withdrawing, would significantly influence the electron distribution across the carvacrol (B1668589) backbone. This would lead to a notable polarization of the molecule, affecting bond lengths and angles, particularly around the ester linkage and the aromatic ring. The geometry optimization process seeks the lowest energy conformation, providing a foundational structure for further analysis.

For even greater accuracy in electronic structure calculations, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be utilized. While computationally more demanding than DFT, these methods provide a more precise description of electron correlation effects. For a molecule like this compound, high-accuracy calculations would be valuable for refining the energies of different conformations and for obtaining a precise understanding of the electronic interactions, which is crucial for predicting its reactivity and stability.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap) is an indicator of molecular stability; a smaller gap suggests higher reactivity.

For this compound, the electron-withdrawing trifluoroacetyl group is expected to lower the energy of both the HOMO and LUMO compared to carvacrol. The HOMO is likely to be localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the trifluoroacetyl group. The resulting energy gap would be a critical parameter in predicting the molecule's reactivity in various chemical reactions.

Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Predicted Value (eV) |

| EHOMO | -7.0 to -8.0 |

| ELUMO | -1.5 to -2.5 |

| Egap | 5.0 to 6.0 |

Note: These are estimated values based on typical ranges for similar aromatic esters and are subject to variation based on the specific computational method and basis set used.

A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution within a molecule. It is useful for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MESP map would likely show a negative potential (red/yellow) around the oxygen atoms of the ester group and a positive potential (blue/green) around the hydrogen atoms and the trifluoromethyl group. This visualization helps in predicting how the molecule will interact with other molecules, such as receptors or reactants. The strongly electronegative fluorine atoms would create a significant region of positive potential around the trifluoromethyl carbon, making it a potential site for nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the movements of atoms and molecules, MD can reveal the preferred conformations of the molecule and how it interacts with its environment, such as a solvent or a biological membrane. For this compound, MD simulations could explore the rotational freedom around the ester bond and the isopropyl group, identifying the most stable conformations in different environments. These simulations are particularly valuable for understanding how the molecule might bind to a biological target.

Spectroscopic Data Prediction and Comparison with Experimental Results

A critical aspect of characterizing any new chemical compound is the analysis of its spectroscopic data, which provides a unique fingerprint of its molecular structure. This typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For a novel or uncharacterized compound like this compound, computational chemistry methods are often employed to predict these spectroscopic signatures. These theoretical predictions can then be compared with experimental data, once the compound is synthesized, to confirm its structure and understand its electronic properties.

However, a comprehensive search of scientific literature and spectral databases reveals no experimental or predicted spectroscopic data for this compound. While spectroscopic data for the parent molecule, carvacrol, is well-documented, this information is not directly transferable to its trifluoroacetylated derivative due to the significant influence of the trifluoroacetyl group on the molecule's electronic environment and subsequent spectral properties. chegg.comresearchgate.net

To illustrate the type of data that would be necessary for a thorough analysis, the following tables are presented as a template for what would be required. The values within these tables are hypothetical, as no actual data for this compound has been found.

Table 1: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-3 | 7.20 | Not Available |

| H-4 | 6.90 | Not Available |

| H-6 | 7.10 | Not Available |

| H-7 (CH) | 3.10 | Not Available |

| H-8/H-9 (CH₃) | 1.25 | Not Available |

| H-10 (CH₃) | 2.30 | Not Available |

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-1 | 148.0 | Not Available |

| C-2 | 130.0 | Not Available |

| C-3 | 125.0 | Not Available |

| C-4 | 120.0 | Not Available |

| C-5 | 140.0 | Not Available |

| C-6 | 128.0 | Not Available |

| C-7 (CH) | 34.0 | Not Available |

| C-8/C-9 (CH₃) | 24.0 | Not Available |

| C-10 (CH₃) | 16.0 | Not Available |

| C=O (TFA) | 165.0 | Not Available |

| CF₃ (TFA) | 115.0 (q) | Not Available |

Table 3: Hypothetical Predicted vs. Experimental Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1750 | Not Available |

| C-F Stretch | 1200-1100 | Not Available |

| Aromatic C=C Stretch | 1600, 1480 | Not Available |

| C-H Stretch (Aromatic) | 3100-3000 | Not Available |

| C-H Stretch (Aliphatic) | 2980-2850 | Not Available |

The absence of such fundamental data for this compound underscores its status as a compound that has not been synthesized or characterized within the public scientific domain. Future research would be necessary to provide the experimental data required for a meaningful comparison with theoretical predictions.

Analytical Method Development and Validation for Trifluoroacetyl Carvacrol Derivatives in Diverse Matrices

Sample Preparation and Extraction Strategies

Effective sample preparation is a critical first step to isolate trifluoroacetyl-carvacrol from the matrix, remove interfering substances, and concentrate the analyte for subsequent analysis. The choice of extraction strategy is highly dependent on the nature of the sample matrix, with different approaches being optimal for diverse materials ranging from biological fluids to environmental samples.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely utilized technique for the cleanup and concentration of analytes from liquid samples. The methodology is based on the partitioning of the analyte between a liquid phase (the sample) and a solid stationary phase. For trifluoroacetylated compounds, which are relatively nonpolar, reversed-phase SPE cartridges are often employed.

The general steps for SPE include conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. The selection of the appropriate sorbent and elution solvents is key to a successful separation. For this compound, a C18 sorbent would be a logical choice due to the nonpolar nature of the molecule.

| SPE Parameter | Typical Condition for Nonpolar Compounds |

| Sorbent | C18 (Octadecylsilane) |

| Conditioning Solvent | Methanol followed by water |

| Loading Solvent | Aqueous sample, pH adjusted if necessary |

| Wash Solvent | Water or a low percentage of organic solvent in water |

| Elution Solvent | Acetonitrile (B52724), Methanol, or Ethyl Acetate (B1210297) |

It has been noted in the analysis of other trifluoroacetylated compounds that the presence of trifluoroacetic acid (TFA) in the mobile phase during subsequent liquid chromatography can suppress ionization in mass spectrometry detectors. Therefore, careful consideration of all reagents is necessary.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Samples

The QuEChERS method is a streamlined approach that has revolutionized the analysis of analytes in a wide array of complex matrices, particularly in food and agricultural samples. quechers.eu This two-step process involves an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and a salt solution, followed by a dispersive solid-phase extraction (dSPE) cleanup. iaea.org

For the analysis of this compound in a complex matrix, the QuEChERS workflow would be adapted to the analyte's properties. The initial extraction with acetonitrile effectively isolates a broad range of compounds. The subsequent dSPE cleanup step is crucial for removing matrix interferences. iaea.org This is achieved by adding a small amount of sorbent material to the extract. For a nonpolar compound like this compound in a plant or food matrix, a combination of sorbents might be used. mdpi.com

| dSPE Sorbent | Targeted Interferences |

| Primary Secondary Amine (PSA) | Sugars, fatty acids, organic acids |

| C18 (Octadecylsilane) | Nonpolar interferences, such as lipids |

| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll), sterols |

The selection and amount of dSPE sorbents must be optimized to maximize the removal of interferences while ensuring high recovery of the target analyte. mdpi.com

Microextraction Techniques (e.g., Solid-Phase Microextraction - SPME)

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique. nih.gov It involves the exposure of a fused-silica fiber coated with a stationary phase to a sample or its headspace. The analytes partition from the sample matrix into the stationary phase. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

For a semi-volatile compound like this compound, headspace SPME would be a suitable approach. The choice of fiber coating is critical for efficient extraction. A nonpolar fiber, such as one coated with polydimethylsiloxane (B3030410) (PDMS), would be appropriate for the nonpolar this compound. Optimization of extraction parameters such as temperature and time is essential to achieve high sensitivity and reproducibility. scielo.org.mx

Quantitative Analytical Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For quantitative methods, key validation parameters include linearity, precision, and accuracy.

Determination of Linearity and Calibration Curves